

Axially Chiral Biaryl Scaffolds: A Technical Guide to Synthesis and Application

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Compound of Interest

Compound Name:	<i>(R)</i> -3,3'-Bis(phenyl)-1,1'-bi-2-naphthol
CAS No.:	102490-05-1
Cat. No.:	B178218

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Abstract: Axially chiral biaryls represent a class of "privileged" structures fundamental to modern chemistry. Their unique, sterically constrained three-dimensional architecture is the cornerstone of numerous blockbuster pharmaceuticals and highly effective ligands in asymmetric catalysis.^{[1][2]} This guide provides an in-depth exploration of the principles of axial chirality, a critical analysis of atroposelective synthetic strategies, and a look into their application in drug development. We will dissect the causality behind experimental choices in synthetic protocols and offer a framework for selecting the most appropriate method for a given target.

The Principle of Atropisomerism in Biaryl Scaffolds

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond—in this case, the aryl-aryl (Ar-Ar) bond. If the steric barrier created by ortho-substituents is sufficiently large, rotation is restricted, and the molecule and its mirror image become non-superimposable, isolable stereoisomers called atropisomers.^[3] The configurational stability of these isomers is critical; a rotational barrier higher than approximately 23 kcal/mol is generally required for the atropisomers to be separable at room temperature.^[4]

This unique stereochemical feature imparts a rigid, well-defined C₂-symmetric or non-symmetric chiral environment, making these scaffolds ideal for applications requiring precise molecular recognition, such as enzyme inhibition or enantioselective catalysis.^{[2][5]}

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Sources

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